Ostarine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Muscle wasting and cachexia:

Enobosarm has been investigated for its ability to promote muscle growth and mitigate muscle wasting in various conditions, including cancer cachexia and chronic obstructive pulmonary disease (COPD). Studies suggest Enobosarm might increase lean body mass and muscle strength in these populations.

- A study published in the journal Maturitas found Enobosarm to be effective in improving lean body mass and muscle function in patients with COPD Source: Maturitas, 2015: .

Cancer research:

Enobosarm's potential in treating hormone-receptor-positive cancers is another area of exploration. Early research suggests it might be effective against specific types of breast cancer.

- A 2022 American Association for Cancer Research (AACR) meeting included data on Enobosarm's use in ER-positive breast cancer [Source: AACR 2022 Proceedings: Part B].

Ostarine, also known as Enobosarm or by its developmental code MK-2866, is a selective androgen receptor modulator (SARM) that was initially developed for potential therapeutic applications, including the treatment of muscle wasting conditions and certain types of cancer. It selectively binds to androgen receptors in muscle and bone tissues, promoting anabolic activity while minimizing androgenic effects on other tissues, such as the prostate and skin. This selectivity makes Ostarine a subject of interest in both clinical research and athletic performance enhancement.

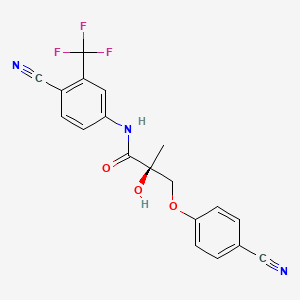

The chemical formula of Ostarine is , with a molar mass of approximately 389.33 g/mol. Its structure includes a trifluoromethyl group and a benzonitrile moiety, which contribute to its unique pharmacological properties .

Enobosarm acts as a selective agonist of the androgen receptor. Unlike testosterone, it exhibits tissue selectivity, primarily affecting skeletal muscle and bone while having minimal effects on prostate tissue [, ]. This selectivity is believed to be due to the specific interactions between enobosarm's structure and the androgen receptor in different tissues. Upon binding to the receptor, enobosarm triggers a cascade of cellular events leading to increased protein synthesis and muscle growth [].

Limited Data

Clinical trials on enobosarm are ongoing, and comprehensive data on its safety profile is still emerging [, ]. Some potential side effects reported include mild headaches and suppression of natural testosterone production []. More research is needed to fully understand the long-term safety profile of enobosarm.

- Formation of the Trifluoromethyl Group: This is typically achieved through halogenation reactions involving fluorinated reagents.

- Benzonitrile Derivative Creation: This involves nucleophilic substitution reactions where appropriate precursors are reacted with cyanide sources.

- Final Coupling Reactions: The final product is obtained through coupling reactions that integrate the trifluoromethyl group with the benzonitrile structure, often utilizing coupling agents or catalysts to facilitate the reaction.

These methods ensure high purity and yield of Ostarine suitable for both research and potential therapeutic applications .

Ostarine exhibits significant biological activity by selectively activating androgen receptors in muscle and bone tissues. Research indicates that it promotes muscle proliferation and differentiation through pathways mediated by the androgen receptor and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling. In vitro studies have shown that Ostarine enhances cell viability and proliferation in muscle cell lines (C2C12 and L6) at various concentrations .

Ostarine has been investigated for several medical applications:

- Muscle Wasting Disorders: It is being researched for its ability to prevent muscle loss in conditions such as cancer cachexia and sarcopenia.

- Breast Cancer Treatment: There are ongoing studies exploring its use in treating androgen receptor-positive breast cancer.

- Athletic Performance Enhancement: Due to its anabolic properties, it has gained popularity among athletes and bodybuilders seeking to improve performance without the side effects associated with traditional anabolic steroids .

Ostarine interacts with various biological systems through its binding to androgen receptors. Studies have shown that it can influence lipid membranes, affecting their physical properties and potentially altering cellular signaling pathways. The interaction between Ostarine and lipid membranes has been characterized using techniques like differential scanning calorimetry and Fourier-transform infrared spectroscopy .

Moreover, pharmacokinetic studies indicate that substances affecting cytochrome P450 enzymes can alter Ostarine's metabolism, impacting its efficacy and safety profile. For example, strong inhibitors or inducers of CYP3A4 can significantly modify Ostarine's bioavailability and elimination half-life .

Ostarine belongs to a class of compounds known as selective androgen receptor modulators (SARMs). Here are some similar compounds along with a comparison highlighting their uniqueness:

| Compound | Chemical Structure Features | Unique Properties |

|---|---|---|

| Ligandrol | Similar trifluoromethyl group | Stronger anabolic effects on muscle mass |

| Andarine | Contains a different aromatic ring | More potent in fat loss but higher side effects |

| Cardarine | Not a SARM but often grouped together | Primarily affects metabolism rather than muscle |

Ostarine's unique property lies in its balanced approach to promoting muscle growth while minimizing side effects compared to traditional anabolic steroids or other SARMs like Ligandrol or Andarine. Its selectivity allows it to provide therapeutic benefits without significant androgenic activity on non-target tissues .

Ostarine demonstrates high-affinity binding to the androgen receptor with a dissociation constant (Ki) of 3.8 nanomolar [1]. This binding affinity, while approximately 2.5-fold lower than testosterone (Ki = 1.5 nanomolar) and 9.5-fold lower than dihydrotestosterone (Ki = 0.4 nanomolar), represents a substantial improvement over many synthetic androgen receptor modulators that typically exhibit Ki values ranging from 4 to 37 nanomolar [2] [3]. The binding interaction occurs within the ligand-binding domain of the androgen receptor, where Ostarine occupies the same binding pocket as natural androgens but induces distinct conformational changes in the receptor structure [4] [5].

The molecular basis of Ostarine's androgen receptor binding involves multiple hydrogen bonding interactions and hydrophobic contacts within the ligand-binding pocket [4]. Crystal structure analyses reveal that the quinolinone oxygen atom of Ostarine forms three critical hydrogen bonds with Glutamine 711, Arginine 752, and a conserved water molecule, with bond lengths of 2.89, 2.64, and 2.73 angstroms, respectively [4]. Additionally, the nitrogen atom at position N1 of the quinolinone ring establishes an additional hydrogen bond with Glutamine 711, strengthening the overall ligand-receptor interaction [4]. These interactions anchor Ostarine within the binding pocket and contribute to its tissue-selective properties.

Ostarine exhibits remarkable tissue selectivity, as demonstrated by its differential activity across androgenic and anabolic tissues [6]. In castrated male rats, Ostarine displays an effective dose for 50% response (ED50) of 0.03 milligrams per kilogram for levator ani muscle, 0.12 milligrams per kilogram for prostate tissue, and 0.39 milligrams per kilogram for seminal vesicles [6]. This selectivity profile yields a muscle-to-prostate selectivity index of approximately 4:1, indicating preferential anabolic activity while minimizing androgenic effects [6]. The selectivity extends beyond simple binding affinity differences and involves complex tissue-specific mechanisms involving coactivator recruitment patterns and differential gene expression programs.

The androgen receptor binding of Ostarine is characterized by its nonsteroidal structure, which prevents aromatization to estrogenic compounds and 5-alpha reduction to more potent androgens [7] [8]. This structural feature contributes to its tissue selectivity by avoiding the amplification of androgenic effects that occurs with testosterone metabolism in specific tissues [9]. Unlike steroidal androgens, Ostarine does not serve as a substrate for cytochrome P450 aromatase or 5-alpha reductase enzymes, thereby maintaining consistent receptor activation across different tissue environments [9] [8].

Transcriptional Regulation in Target Tissues

Ostarine mediates tissue-specific transcriptional regulation through differential androgen receptor activation and gene expression patterns across target tissues [10] [11]. In skeletal muscle tissues, Ostarine significantly increases the expression of key myogenic regulatory factors including myogenin, myoblast determination protein (MyoD), and myosin heavy chain genes [10]. These transcriptional changes are mediated through androgen receptor binding to androgen response elements located in the promoter regions of target genes, leading to enhanced muscle differentiation and hypertrophy [10] [12].

The transcriptional effects of Ostarine in muscle tissue involve activation of the canonical androgen receptor signaling pathway while simultaneously modulating non-genomic signaling cascades [13] [10]. Specifically, Ostarine treatment results in increased phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2) and enhanced expression of muscle-specific transcription factors [10]. This dual activation of genomic and non-genomic pathways contributes to the compound's potent anabolic effects in muscle tissue, with observable increases in muscle mass and functional capacity [10] [14].

In contrast to its anabolic effects in muscle, Ostarine demonstrates reduced transcriptional activation in androgenic tissues such as the prostate [15] [11]. Studies utilizing chromatin immunoprecipitation assays reveal that Ostarine induces significantly lower recruitment of the androgen receptor to the prostate-specific antigen enhancer region compared to dihydrotestosterone [15]. This differential transcriptional activity is associated with reduced expression of prostate-specific genes and diminished prostate growth in preclinical models [11] [16].

The tissue-specific transcriptional regulation by Ostarine extends to metabolic tissues, where the compound modulates the expression of key metabolic regulatory genes [17]. In adipose tissue, Ostarine treatment results in decreased expression of leptin and adiponectin messenger ribonucleic acid, leading to corresponding reductions in the secretion of these adipokines [17] [18]. These transcriptional changes indicate that Ostarine influences metabolic homeostasis through androgen receptor-mediated regulation of adipose tissue function [17]. The compound also upregulates androgen receptor expression itself, creating a positive feedback loop that amplifies its transcriptional effects in target tissues [18].

Bone tissue represents another important target for Ostarine's transcriptional regulatory effects [14] [19]. Treatment with Ostarine increases the expression of alkaline phosphatase and other bone formation markers in osteoblastic cell lines [20]. The compound promotes bone mineral density and trabecular bone volume through transcriptional activation of genes involved in osteoblast differentiation and bone matrix synthesis [19]. These effects are mediated through androgen receptor-dependent pathways and contribute to Ostarine's potential therapeutic applications in osteoporosis and bone healing [14] [19].

Tissue-Specific Coactivator Recruitment Patterns

The tissue selectivity of Ostarine is fundamentally mediated through differential recruitment of coactivator and corepressor proteins to the ligand-bound androgen receptor complex [21] [15] [20]. Unlike natural androgens that recruit a comprehensive array of coactivators across all target tissues, Ostarine demonstrates selective coactivator recruitment patterns that vary significantly between anabolic and androgenic tissues [21] [8]. This selective recruitment is a direct consequence of the unique conformational changes induced in the androgen receptor upon Ostarine binding, which alter the receptor's surface topology and protein-protein interaction capabilities [9] [21].

In muscle tissue environments, Ostarine facilitates robust recruitment of specific coactivators while exhibiting reduced affinity for others [15]. The compound effectively recruits steroid receptor coactivator-1 (SRC-1) in muscle cells, leading to enhanced transcriptional activation and anabolic effects [15]. However, this recruitment pattern differs markedly from that observed with dihydrotestosterone, which recruits SRC-1 equally well across different tissue types [15]. The tissue-specific nature of SRC-1 recruitment by Ostarine suggests that the cellular environment and local coactivator expression levels play crucial roles in determining the compound's biological effects [15].

The recruitment of p160 family coactivators, including transcriptional intermediary factor 2 (TIF2) and nuclear receptor coactivator 3 (NCoA3), is significantly reduced with Ostarine compared to natural androgens [20]. Studies using yeast two-hybrid interaction assays demonstrate that Ostarine fails to induce recruitment of canonical p160 coactivators such as SRC-1, TIF2, and NCoA3 in certain cellular contexts [20]. Instead, Ostarine selectively recruits alternative cofactors including gelsolin and prospero homeobox protein 1 (PROX1), which appear sufficient to promote androgen receptor transcriptional activity in osteoblastic and muscle tissues [20].

In prostate tissue, Ostarine exhibits a unique coactivator recruitment profile characterized by the simultaneous recruitment of both coactivators and corepressors [15]. Chromatin immunoprecipitation studies reveal that Ostarine-bound androgen receptor complexes recruit both SRC-1 and nuclear receptor corepressor (NCoR) to the prostate-specific antigen enhancer region [15]. This dual recruitment pattern creates a transcriptional complex with reduced activation potential compared to dihydrotestosterone-bound complexes, which primarily recruit coactivators while excluding corepressors [15]. The presence of corepressors in Ostarine-induced complexes likely contributes to the compound's reduced androgenic activity in prostate tissue [15].

The differential recruitment of histone acetyltransferase-containing coactivator complexes represents another critical aspect of Ostarine's tissue selectivity [21]. While dihydrotestosterone promotes robust recruitment of multiple histone acetyltransferase complexes including CREB-binding protein (CBP), p300, and p300/CBP-associated factor (pCAF), Ostarine shows reduced recruitment of these chromatin-modifying enzymes [21]. This differential recruitment pattern affects the acetylation status of histones at target gene promoters and contributes to the quantitatively different transcriptional responses observed with Ostarine compared to natural androgens [21]. The compound maintains recruitment of Tip60 and brahma-related gene 1 (BRG1), suggesting that specific chromatin remodeling activities are preserved while others are diminished [21].

Non-Genomic Signaling Pathway Modulation

Ostarine exhibits distinctive non-genomic signaling pathway activation patterns that differ significantly from those observed with natural androgens [13] [10]. The compound preferentially activates the mitogen-activated protein kinase pathway, specifically targeting extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase [13] [10]. This selective activation is mediated through androgen receptor-dependent mechanisms and requires the presence of functional androgen receptor for signal transduction [10]. The ERK1/2 activation by Ostarine occurs within minutes of treatment and is sustained for several hours, indicating robust engagement of non-genomic signaling cascades [10].

The Src kinase pathway represents another major non-genomic signaling route activated by Ostarine [13]. Unlike dihydrotestosterone, which activates multiple kinase pathways including protein kinase C, phospholipase C, and phosphatidylinositol 3-kinase, Ostarine demonstrates more selective activation patterns [13]. The compound mediates its non-genomic effects primarily through Src kinase, mitogen-activated protein kinase kinase 1/2 (MEK1/2), and MEK3, while showing minimal activation of the phosphatidylinositol 3-kinase/protein kinase B pathway [13] [15]. This selective activation profile contributes to the distinct biological effects observed with Ostarine compared to natural androgens.

Xenopus oocyte maturation assays provide direct evidence for Ostarine's non-genomic signaling capabilities [13]. The compound successfully induces germinal vesicle breakdown in Xenopus oocytes, a process that requires non-genomic androgen receptor signaling but is independent of transcriptional activation [13]. This effect is blocked by mitogen-activated protein kinase kinase inhibitor U0126 and androgen receptor antagonist hydroxyflutamide, confirming that Ostarine's non-genomic effects are mediated through androgen receptor-dependent ERK pathway activation [13]. The ability to induce oocyte maturation demonstrates that Ostarine retains important non-genomic signaling functions despite its structural differences from steroidal androgens [13].

The modulation of calcium signaling pathways by Ostarine differs markedly from that observed with natural androgens [13]. While dihydrotestosterone activates inositol triphosphate and phospholipase C pathways leading to intracellular calcium mobilization, Ostarine shows minimal activity in these signaling cascades [13]. This differential calcium signaling profile may contribute to the tissue-selective effects of Ostarine, as calcium-dependent processes play important roles in androgen action in specific target tissues [13]. The preserved ERK signaling coupled with reduced calcium pathway activation represents a unique pharmacological profile that distinguishes Ostarine from both natural androgens and other synthetic androgen receptor modulators.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Estrogen like receptors

3-Ketosteroid receptor

NR3C4 (AR) [HSA:367] [KO:K08557]

Other CAS

Wikipedia

Dates

2. Hoffmann DB, Komrakova M, Pflug S, von Oertzen M, Saul D, Weiser L, Walde TA, Wassmann M, Schilling AF, Lehmann W, Sehmisch S. Evaluation of ostarine as a selective androgen receptor modulator in a rat model of postmenopausal osteoporosis. J Bone Miner Metab. 2019 Mar;37(2):243-255. doi: 10.1007/s00774-018-0929-9. Epub 2018 May 21. PMID: 29785666.

3. Zilbermint MF, Dobs AS. Nonsteroidal selective androgen receptor modulator Ostarine in cancer cachexia. Future Oncol. 2009 Oct;5(8):1211-20. doi: 10.2217/fon.09.106. PMID: 19852734.

4. Mohd Fauzi F, Koutsoukas A, Cunningham A, Gallegos A, Sedefov R, Bender A. Computer-aided (in silico) approaches in the mode-of-action analysis and safety assessment of ostarine and 4-methylamphetamine. Hum Psychopharmacol. 2013 Jul;28(4):365-78. doi: 10.1002/hup.2322. PMID: 23881885.

5. Garg N, Hansson A, Knych HK, Stanley SD, Thevis M, Bondesson U, Hedeland M, Globisch D. Structural elucidation of major selective androgen receptor modulator (SARM) metabolites for doping control. Org Biomol Chem. 2018 Jan 31;16(5):698-702. doi: 10.1039/c7ob03030d. PMID: 29319101.